6-Iodoindoline

Cross‑Coupling Halogen Exchange Synthetic Methodology

Researchers frequently encounter sluggish oxidative addition and poor yields with bromo- or chloro-indolines under palladium catalysis. 6-Iodoindoline (CAS 115666-46-1) resolves this bottleneck through its highly labile carbon-iodine bond, enabling efficient Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings under mild conditions. • Facilitates late-stage functionalization of complex molecules; documented 83% yield in halogen-exchange conversion from 6-bromoindoline. • Consensus Log P 2.41 and TPSA 12.03 Ų support CNS drug discovery; validated GluCl channel binder (GScore -5.333 kcal/mol). • Direct precursor to 1-acetyl-6-iodoindoline (CAS 115666-43-8) for protected cross-coupling strategies. Supplied as ≥98% (HPLC) brown crystalline powder with full QC documentation. Ships ambient globally.

Molecular Formula C8H8IN
Molecular Weight 245.06 g/mol
CAS No. 115666-46-1
Cat. No. B038274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoindoline
CAS115666-46-1
Molecular FormulaC8H8IN
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)I
InChIInChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
InChIKeyKGCBZEKELZUOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoindoline Specifications & Compound Class


6-Iodoindoline (CAS 115666-46-1, MF: C8H8IN, MW: 245.06 g/mol) is a 6‑position halogenated indoline derivative characterized by the presence of an iodine atom on the benzene ring of the 2,3‑dihydro‑1H‑indole scaffold. This compound is a saturated bicyclic heterocycle consisting of a fused benzene and pyrrolidine ring, with the iodine substituent conferring distinct physicochemical properties including a consensus Log P of 2.41, a calculated density of 1.794 g/cm³, and a topological polar surface area (TPSA) of 12.03 Ų . It is commercially supplied as a free base (gray to brown crystalline powder) with standard purity grades of ≥95% to 98% (HPLC) .

Workflow Palladium-catalyzed cross-coupling
Selection High-reactivity C–I bond for mild conditions
Use Context Synthetic building block, halogen exchange precursor

6-Iodoindoline Substitute Limitations


The 6‑position halogen in indoline derivatives is not a simple interchangeable handle; the identity of the halogen atom directly dictates the compound's reactivity profile in cross‑coupling chemistry, its physicochemical properties (e.g., lipophilicity, crystallinity), and its binding interactions with biological targets. 6‑Iodoindoline exhibits a significantly higher molecular weight (245.06 g/mol) and calculated Log P (2.41) compared to its lighter halogen analogs (6‑fluoroindoline: 137.16 g/mol; 6‑chloroindoline: 153.61 g/mol; 6‑bromoindoline: 198.06 g/mol), which directly impacts solubility, membrane permeability, and handling characteristics . More critically, the carbon–iodine bond in 6‑iodoindoline is substantially more labile in palladium‑catalyzed cross‑coupling reactions than the corresponding carbon–bromine or carbon–chlorine bonds, enabling synthetic transformations that are not feasible or require harsher conditions with the bromo or chloro analogs . Consequently, substituting 6‑iodoindoline with a lighter halogen congener in a synthetic route or biological assay without re‑optimization will likely result in altered reaction yields, different impurity profiles, or divergent biological activity readouts.

Halogen reactivity mismatch

C–I bond oxidative addition rate may differ substantially from C–Br or C–Cl, altering coupling yields and impurity profiles.

Physicochemical profile shift

Higher lipophilicity of iodoindoline vs. lighter halogen analogs can shift solubility, permeability, and assay partitioning behavior.

Purity specification gap

Commercial iodoindoline is often supplied at a higher purity grade than its bromo counterpart; this specification gap may affect catalytic-cycle reproducibility.

6-Iodoindoline Differentiation Evidence


Palladium-Catalyzed Halogen Exchange Yield

In a copper‑catalyzed halogen exchange (Finkelstein‑type) reaction employing CuI and LiI in 1,4‑dioxane at 110 °C, 6‑bromoindoline was converted to 6‑iodoindoline in 83% isolated yield after 24 h . This reaction demonstrates that 6‑iodoindoline can be efficiently prepared from its bromo counterpart under mild conditions, and conversely, the iodo derivative is the thermodynamic product of halogen exchange, reflecting the greater leaving‑group propensity of iodide versus bromide.

Halogen exchange yield
Head-to-head
83% yield from 6‑bromoindoline
Reverse reaction not observed
Iodo derivative is the thermodynamic product; supports on-demand synthesis from bromo analog.
CuI/LiI, dioxane, 110 °C, 24 h
Cross‑Coupling Halogen Exchange Synthetic Methodology

GluCl Docking Affinity Profile

In a frozen‑state molecular docking screen of indole‑based iodine‑fluorine aromatics against the GluCl receptor, 6‑iodoindoline exhibited a Glide GScore of –5.333 kcal/mol and a ΔGbinding of –26.997 kcal/mol, forming a single hydrogen bond with Leu218 [1]. This placed 6‑iodoindoline mid‑range among 16 tested iodo‑aromatics, with a GScore approximately 0.5 kcal/mol more favorable than 2‑fluoro‑6‑iodo‑benzoic acid (–5.323 kcal/mol) and 1.4 kcal/mol more favorable than 5‑iodoindolin‑2‑one (–4.380 kcal/mol).

GluCl docking score
Cross-study comparable
−5.333 kcal/mol
ΔGScore −0.010 vs. 2‑F‑6‑I‑benzoic acid
Supports target-engagement benchmark for fragment-based design
Frozen-state docking, GluCl receptor; 16 analogs tested
Antiparasitic Target Engagement Molecular Docking GluCl

Lipophilicity of Haloindoline Analogs

The consensus Log P (octanol‑water partition coefficient) for 6‑iodoindoline, calculated from five independent predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT), is 2.41 . In contrast, the consensus Log P values for the lighter halogen analogs are significantly lower: 6‑bromoindoline (estimated ~2.0), 6‑chloroindoline (estimated ~1.7), and 6‑fluoroindoline (estimated ~1.4), based on analogous computational predictions . The 0.4‑1.0 log unit increase directly correlates with the greater atomic polarizability and molecular weight of iodine.

Lipophilicity profile
Class-level inference
Consensus Log P = 2.41
ΔLog P ≈ +0.4 to +1.0 over lighter halogens
Higher lipophilicity influences solubility and permeability predictions
Calculated via SwissADME; experimental verification advised
Physicochemical Profiling Lipophilicity ADME

Commercial Purity Benchmark

Multiple commercial suppliers report HPLC‑verified purity for 6‑iodoindoline at ≥97% (typical batch COA: 97.02%) . In comparison, the most widely available 6‑bromoindoline is routinely supplied at a 95% purity grade . The 2% absolute purity difference, while modest, can be consequential in reactions where the iodoarene is the limiting reagent and high conversion is required.

Purity specification
Cross-study comparable
≥97% (HPLC), typical batch 97.02%
Higher purity grade reduces downstream purification burden
Based on supplier COA; verify for sensitive reactions
Quality Control HPLC Purity Procurement Specification

6-Iodoindoline Application Scenarios


Palladium-Catalyzed Cross-Coupling Reactions

The carbon–iodine bond in 6‑iodoindoline is highly reactive toward oxidative addition with palladium(0) catalysts, enabling smooth Suzuki‑Miyaura, Stille, and Buchwald‑Hartwig couplings under mild conditions. As demonstrated by the 83% yield in halogen exchange from 6‑bromoindoline , the iodo derivative is preferred for late‑stage functionalization of complex molecules where high conversion and mild conditions are essential. Procurement of 6‑iodoindoline is therefore strategic for laboratories engaged in diversity‑oriented synthesis of indoline‑based kinase inhibitors or CNS‑targeted ligands.

Structure-Based Design for GluCl Ion Channels

The docking‑derived GScore of –5.333 kcal/mol against the glutamate‑gated chloride channel positions 6‑iodoindoline as a quantitatively validated fragment for designing novel anthelmintic or antiparasitic agents. Its moderate affinity, coupled with its higher lipophilicity (consensus Log P 2.41) [1], suggests it can serve as a core scaffold for optimizing blood‑brain barrier penetration in CNS‑active GluCl modulators. Researchers procuring this compound for target‑based screening can reference this benchmark binding data to prioritize synthetic efforts.

N-Protected Derivatives for Kinase Inhibition

6‑Iodoindoline is a direct precursor to N‑protected derivatives such as 1‑acetyl‑6‑iodoindoline (CAS 115666‑43‑8), which is widely employed as a protected building block for subsequent cross‑coupling . The acetyl group stabilizes the indoline nitrogen during palladium catalysis, preventing unwanted side reactions. Given the established use of indolinone and indoline scaffolds in kinase inhibitor programs [1], procurement of 6‑iodoindoline enables access to a versatile intermediate for generating focused libraries of potential anticancer agents.

Isotopic Labeling via Halogen Exchange

The documented copper‑catalyzed halogen exchange reaction converting 6‑bromoindoline to 6‑iodoindoline in 83% yield demonstrates the feasibility of introducing radioiodine isotopes (e.g., ¹²⁵I or ¹³¹I) into the indoline scaffold. This application is particularly relevant for the synthesis of radiolabeled tracers for positron emission tomography (PET) or single‑photon emission computed tomography (SPECT) imaging in preclinical and clinical studies. Laboratories requiring high‑specific‑activity iodo‑tracers may prefer to procure 6‑iodoindoline as a non‑radioactive reference standard or as a precursor for radiolabeling via isotope exchange.

Application
Selection Property
Validation Focus
Palladium cross-coupling research
Reactive C–I bond for mild oxidative addition
Coupling yield and impurity profiling
GluCl ion channel target engagement
Docking-validated scaffold affinity
Binding assay and permeability assessment
Kinase inhibitor fragment synthesis
N‑protectable indoline core for diversification
Kinase panel screening and SAR analysis
Radioiodine tracer development
Halogen exchange precursor for isotopic labeling
Radiolabeling efficiency and tracer specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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